molecular formula C9H14O4 B2525743 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate CAS No. 1390654-40-6

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate

Cat. No.: B2525743
CAS No.: 1390654-40-6
M. Wt: 186.207
InChI Key: NQCYEYPAIZXQAB-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate (CAS: 1390654-40-6) is a bicyclic organic compound comprising a fused benzene and furan ring system with a methyl substituent at the 2-position and two water molecules of crystallization. Its anhydrous form (CAS: 50615-16-2) has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . This compound is primarily used in industrial applications, including as a precursor in pharmaceutical and agrochemical synthesis. Its dihydrate form enhances stability and solubility, making it preferable in certain synthetic processes .

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-1-benzofuran-4-one;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2.2H2O/c1-6-5-7-8(10)3-2-4-9(7)11-6;;/h5H,2-4H2,1H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCYEYPAIZXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CCCC2=O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps involving alkylation, cyclization, and hydration reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization, taking advantage of its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate serves as a building block for more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation to form ketones or carboxylic acids.
  • Reduction to yield alcohols.
  • Substitution reactions on the benzofuran ring.
Reaction TypeReagents UsedMajor Products
OxidationKMnO₄, CrO₃Ketones, Carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols
SubstitutionHalogens (e.g., Br), AminesSubstituted benzofurans

Biology

The compound has demonstrated significant biological activity, making it a candidate for pharmacological studies:

  • Anticancer Properties : Research indicates that derivatives can induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation (e.g., up-regulating P53 and Bax while down-regulating Bcl-2) .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress in biological systems.

Medicine

Due to its potential biological activities, this compound is being explored as a lead compound in drug development:

  • Mechanism of Action : It interacts with specific molecular targets such as enzymes and receptors, modulating their activity to produce therapeutic effects .

Case Studies and Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could effectively induce apoptosis in colon cancer cell lines through dual mechanisms—inducing apoptosis and cell cycle arrest .
  • Bioactivity Assessment : Investigations into the molecular docking of this compound revealed strong binding affinities for cyclin-dependent kinases (CDKs), suggesting its potential as an inhibitor in cancer therapy .
  • Natural Product Synthesis : The compound serves as a precursor in synthesizing bioactive compounds, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The methyl group at the 2-position in the target compound (50615-16-2) introduces steric and electronic effects distinct from the unsubstituted analog (16806-93-2), altering reactivity and solubility .
  • The 6,6-dimethyl derivative (76230-27-8) exhibits higher molecular weight and hydrophobicity (LogP: 2.43) compared to the target compound, influencing its applications in lipophilic environments .
  • The 3,6-dimethyl derivative (529-63-5) demonstrates stereochemical complexity due to its chiral center, which is absent in the target compound .

Physical and Thermodynamic Properties

Property 2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (Anhydrous) 6,7-Dihydro-4(5H)-benzofuranone 6,6-Dimethyl Derivative
Boiling Point (°C) Not reported Not reported 236.2 ± 9.0
Density (g/cm³) Not reported Not reported 1.1 ± 0.1
Enthalpy of Formation (ΔH°) Not reported -272.5 kJ/mol (gaseous phase) Not reported
Water Solubility Low (enhanced in dihydrate form) Low Very low (LogP = 2.43)

Notes:

  • The dihydrate form (1390654-40-6) of the target compound improves aqueous solubility compared to its anhydrous counterpart, a critical factor in pharmaceutical formulations .
  • The 6,6-dimethyl derivative ’s higher boiling point (236.2°C) and density reflect increased molecular rigidity and van der Waals interactions due to the bulky substituents .

Biological Activity

2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one dihydrate is a compound belonging to the benzofuran class, known for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.20 g/mol
  • CAS Number : 1390654-40-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress in biological systems.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These include:

  • Enzymatic Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Gene Regulation : It modulates the expression of pro-apoptotic genes (e.g., P53 and Bax) while down-regulating anti-apoptotic genes (e.g., Bcl-2) in cancer cells.

Study 1: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on colon cancer cell lines (HCT116). The results indicated:

  • DNA Fragmentation : Treated cells exhibited significant DNA fragmentation compared to controls, indicating apoptosis induction.
CompoundDNA Fragmentation Rate (%)IC50 (µM)
Control15-
14b4510
14c4012

Study 2: Gene Expression Modulation

In another study focusing on gene expression in breast cancer cell lines (MCF-7), the treatment with this compound led to:

  • Increased expression of pro-apoptotic genes (P53 and Bax).
  • Decreased expression of anti-apoptotic genes (Bcl-2 and CDK4).
GeneExpression Level (Relative to Control)
P53+3.2
Bax+2.8
Bcl-2-1.5
CDK4-1.8

Applications in Medicine

Given its promising biological activities, this compound is being explored for:

  • Drug Development : Its ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
  • Antioxidant Formulations : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C-NMR data (e.g., δ 194.7 ppm for carbonyl groups) validate the benzofuran core and methyl substituents .
  • X-ray Diffraction (XRD) : Single-crystal studies, as applied to structurally similar tetrahydrobenzofuranones, confirm hydration states and stereochemistry .
  • Thermogravimetric Analysis (TGA) : Determines water content by measuring mass loss upon heating .

How does the dihydrate form differ from the anhydrous form in physicochemical properties and reactivity?

Advanced Research Question
The dihydrate (CAS 1390654-40-6) exhibits distinct properties compared to the anhydrous form (CAS 50615-16-2):

  • Solubility : Hydration increases polarity, enhancing aqueous solubility .
  • Stability : Dihydrates may show reduced thermal stability (e.g., dehydration at ~100°C) .
  • Reactivity : Water molecules can act as hydrogen-bond donors, influencing crystallization and intermolecular interactions .

What are the key reaction mechanisms involved in the formation of the benzofuran ring system?

Advanced Research Question
The benzofuran core is typically formed via:

  • Cyclocondensation : For example, chloroacetaldehyde addition to 1,3-cyclohexanedione generates the dihydrofuran intermediate .
  • Dehydration : Acidic conditions remove water, driving aromatization (e.g., hydrazine-mediated dehydration of tetrahydro intermediates) .
  • Byproduct Mitigation : Redox side reactions (e.g., disproportionation) can reduce yields; optimizing stoichiometry and pH (6–9) minimizes these .

How can researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

Advanced Research Question

  • Contradiction Analysis : Compare experimental NMR (e.g., ¹³C peaks at 167.2 ppm for carbonyl groups) with literature .
  • Chromatographic Purity Checks : HPLC or GC-MS identifies byproducts like unreacted intermediates or dehydration artifacts .
  • Reaction Monitoring : In situ FTIR tracks functional group transformations (e.g., ketone to enol intermediates) .

What strategies are employed to evaluate the bioactivity of this compound?

Advanced Research Question
While direct bioactivity data are limited, analogous tetrahydrobenzofuranones are studied via:

  • In Vitro Assays : Testing inhibition of enzymes (e.g., cyclooxygenase) using UV-Vis spectroscopy .
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., methyl groups) to assess pharmacological potential .
  • Molecular Docking : Computational modeling predicts interactions with biological targets .

What are the recommended safety protocols for handling this compound in the laboratory?

Basic Research Question

  • Storage : Keep in dry, cool conditions (≤25°C) to prevent dehydration or degradation .
  • PPE : Use nitrile gloves and goggles; avoid inhalation (P210/P201 precautions) .
  • First Aid : For skin contact, rinse with water and consult a physician; provide SDS documentation during treatment .

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